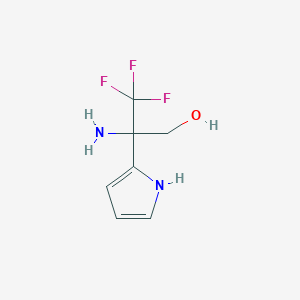

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

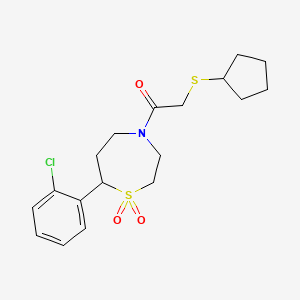

The compound "2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol" is a fluorinated organic molecule that incorporates both amino and hydroxyl functional groups, as well as a pyrrole ring structure. This compound is of interest due to the unique properties imparted by the trifluoromethyl group, which can influence the molecule's reactivity and interaction with other chemical species.

Synthesis Analysis

The synthesis of related fluorinated pyrrole derivatives has been explored in several studies. For instance, a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through heterocyclization reactions of trifluoromethylated precursors with amines has been reported, which is noted for its simplicity and high yields . Additionally, the synthesis of stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols from 1,2-diaza-1,3-butadienes and trifluoromethylated β-dicarbonyl compounds has been described, leading to various fluorinated heterocycles .

Molecular Structure Analysis

The molecular structure of fluorinated compounds similar to the target molecule has been studied using X-ray diffraction analysis. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, providing insights into the structural aspects of such molecules . Furthermore, the molecular and crystal structures of related fluorinated enaminoketones and their complexes have been elucidated, which can help understand the structural characteristics of the target compound .

Chemical Reactions Analysis

The reactivity of fluorinated pyrrole derivatives has been investigated in various contexts. The trifluoroacetylation at the β position of the pyrrole ring has been observed under certain conditions, indicating the potential for electrophilic substitution reactions influenced by the amino group . Moreover, the regiochemistry of reactions between amines and trifluoromethyl-β-diketones has been studied, revealing the influence of Bronsted and Lewis acids on the reaction outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrole derivatives are significantly affected by the presence of the trifluoromethyl group. This group can increase the electrophilicity of adjacent carbonyl groups and decrease the basicity of hydroxyl groups, as seen in the formation of CF3 amino alcohols . The stability and reactivity of these compounds are also influenced by their ability to form complexes with other molecules, as demonstrated by the preparation and structural analysis of complexes with dioxane and pyridine .

Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

A study by Keypour et al. (2015) focused on the synthesis of unsymmetrical N-capped tripodal amines, including variants with pyrrol and trifluoro functionalities, for the formation of Cu(II) complexes. These compounds were utilized in one-pot condensation reactions, leading to the creation of mononuclear and dinuclear complexes. Theoretical studies indicated the weak coordination ability of certain substituents, affecting the complex's structure Keypour, H., et al. (2015).

Anion Recognition

Maeda and Ito (2006) reported on a BF2 complex of a fluorinated dipyrrolyldiketone as an efficient receptor for acetate anions. This receptor's binding affinity was significantly higher for acetate anions compared to other anions, highlighting its potential in selective anion recognition applications Maeda, H., & Ito, Y. (2006).

Structural Analysis

Nitek et al. (2020) presented the conformational analyses of derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, providing insights into their structural behavior in different environments. This research contributes to understanding the molecular conformations and interactions of similar compounds Nitek, W., et al. (2020).

Catalysis

Chini et al. (1994) explored the use of lanthanide(III) trifluoromethanesulfonates as catalysts for the aminolysis of 1,2-epoxides, leading to the efficient production of β-amino alcohols. This study underscores the catalysts' extraordinary efficiency and selectivity in synthesizing key intermediates Chini, M., et al. (1994).

Chemical Reactivity

Almerico et al. (1995) investigated the reaction of amino-substituted heterocycles, including pyrrole, with different electrophiles, demonstrating that these compounds do not react as enamines but follow the reactivity typical of aromatic amines Almerico, A., et al. (1995).

Eigenschaften

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)6(11,4-13)5-2-1-3-12-5/h1-3,12-13H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEAIOYUCXSUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(CO)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)